Lipophilicity Advantage of the 2-Allyl Group Over 2-Benzyl and 2-Pentyl PBI Analogs
The 2-allyl substituent of the target compound confers a markedly lower predicted lipophilicity (ACD/LogP = 4.39) relative to the 2-benzyl analog (ACD/LogP = 5.36) and the 2-pentyl analog (ACD/LogP = 5.95). This places the target compound in a more favorable LogP window (1–5) for oral bioavailability as defined by Lipinski's Rule of Five [1]. The 2-methylene spacer in the allyl group also introduces an unsaturated handle for potential covalent probe or PROTAC linker chemistry that is absent in saturated alkyl or aryl analogs .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.39 |
| Comparator Or Baseline | 2-Benzyl analog (CAS 305335-18-6) ACD/LogP = 5.36; 2-Pentyl analog (CAS 611197-33-2) ACD/LogP = 5.95 |
| Quantified Difference | ΔLogP = −0.97 vs. 2-benzyl; ΔLogP = −1.56 vs. 2-pentyl |
| Conditions | ACD/Labs Percepta v14.00 predictions using identical algorithm and parameterization |
Why This Matters
Lower LogP improves aqueous solubility and reduces non-specific protein binding, which directly impacts assay reliability in early-stage screening—key criteria for compound library procurement.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
